Tetramethyl 7'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, ethoxy, and benzoyl groups
Preparation Methods
The synthesis of Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the methoxybenzoyl and ethoxy groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Spiro compounds: These compounds share the spiro structure, which provides unique steric and electronic properties.
Quinoline derivatives: Compounds with a quinoline core are known for their diverse biological activities and are used in various therapeutic applications.
Dithiole derivatives:
The uniqueness of Tetramethyl 7’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-C]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of these structural features, which allows it to exhibit a wide range of chemical and biological activities.
Properties
Molecular Formula |
C34H33NO11S3 |
---|---|
Molecular Weight |
727.8 g/mol |
IUPAC Name |
tetramethyl 7'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H33NO11S3/c1-9-46-20-15-11-14-19-21-27(33(2,3)35(23(19)20)28(36)17-12-10-13-18(16-17)41-4)47-24(30(38)43-6)22(29(37)42-5)34(21)48-25(31(39)44-7)26(49-34)32(40)45-8/h10-16H,9H2,1-8H3 |
InChI Key |
ZPEZLXYVJBIJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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